Clomipramine diamine

Description

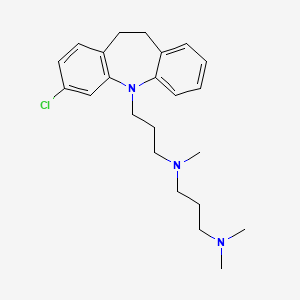

Structure

2D Structure

3D Structure

Properties

CAS No. |

2305824-50-2 |

|---|---|

Molecular Formula |

C23H32ClN3 |

Molecular Weight |

386.0 g/mol |

IUPAC Name |

N'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine |

InChI |

InChI=1S/C23H32ClN3/c1-25(2)14-6-15-26(3)16-7-17-27-22-9-5-4-8-19(22)10-11-20-12-13-21(24)18-23(20)27/h4-5,8-9,12-13,18H,6-7,10-11,14-17H2,1-3H3 |

InChI Key |

VLQBOWXVULPFSF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Pathways of Clomipramine Diamine

Exploration of Amine Functional Group Reactivity within the Diamine Structure

The reactivity of the diamine side chain in clomipramine (B1669221) diamine analogues is governed by the nature of the amine groups—whether they are primary, secondary, or tertiary. In a common structural motif where the diamine is a derivative of ethylenediamine (B42938) or propanediamine, one might find a primary or secondary amine at the terminus of the side chain, offering a site for facile reaction, while the other nitrogen atom's reactivity is modulated by its proximity to the bulky tricyclic core. This differential reactivity is the cornerstone of selective chemical modifications.

Selective acylation and alkylation of the amine functionalities are primary methods for elaborating the clomipramine diamine structure. The ability to modify one amine group while leaving the other intact is crucial for controlled synthesis. This selectivity is typically achieved by exploiting the inherent differences in nucleophilicity and steric hindrance between the two nitrogen atoms. For instance, a terminal primary amine is generally more nucleophilic and less sterically hindered than a secondary amine closer to the tricyclic ring system, allowing for reactions to occur preferentially at the terminal position under controlled conditions.

Common strategies for selective mono-acylation involve the use of a single equivalent of an acylating agent, such as an acyl chloride or anhydride, at low temperatures to minimize di-acylation. Similarly, selective mono-alkylation can be achieved with a suitable alkyl halide. The choice of solvent and base is also critical in modulating the reactivity of the amine groups.

Table 1: Representative Selective Functionalization Reactions of a this compound Analogue This table presents hypothetical reactions based on established chemical principles for selective amine modification.

| Starting Material | Reagent | Conditions | Major Product |

| Clomipramine-NH(CH₂)₂NH₂ | Acetyl Chloride (1 eq.) | Triethylamine, CH₂Cl₂, 0°C | Mono-acetylated (terminal NH₂) derivative |

| Clomipramine-NH(CH₂)₂NH₂ | Benzyl Bromide (1 eq.) | K₂CO₃, Acetonitrile (B52724), RT | Mono-benzylated (terminal NH₂) derivative |

| Clomipramine-NH(CH₂)₂NH₂ | Methyl Iodide (1 eq.) | NaHCO₃, Methanol, RT | Mono-methylated (terminal NH₂) derivative |

The 1,2- or 1,3-diamine structure within this compound analogues is a powerful precursor for the synthesis of various nitrogen-containing heterocycles. By reacting the diamine with bifunctional electrophiles, new rings can be fused onto the side chain, significantly altering the molecule's three-dimensional shape, polarity, and potential biological activity.

For example, reaction with 1,2-dicarbonyl compounds such as glyoxal (B1671930) or benzil (B1666583) can lead to the formation of pyrazine (B50134) or quinoxaline (B1680401) derivatives. The reaction with phosgene (B1210022) or its equivalents can yield cyclic ureas (imidazolidin-2-ones), while reaction with carbon disulfide can produce cyclic thioureas. These cyclization reactions provide a robust method for creating structurally constrained analogues of the parent compound. Such reactions are fundamental in medicinal chemistry for exploring the conformational space of a pharmacophore.

Table 2: Potential Heterocycle Formation from a this compound Precursor This table illustrates potential cyclization pathways based on known reactions of diamines.

| Diamine Precursor | Reagent | Resulting Heterocycle |

| Clomipramine-NH(CH₂)₂NH₂ | Phosgene (or equivalent) | Imidazolidin-2-one derivative |

| Clomipramine-NH(CH₂)₂NH₂ | Glyoxal | Pyrazine derivative |

| Clomipramine-NH(CH₂)₂NH₂ | 1,1'-Carbonyldiimidazole | Imidazolidin-2-one derivative |

Analysis of Oxidative Pathways and Stability Under Varied Chemical Conditions

The stability of this compound is influenced by its susceptibility to oxidation. The tricyclic dibenzo[b,f]azepine core, as well as the amine functionalities, are potential sites for oxidative transformation. Studies on clomipramine itself have shown that it undergoes significant degradation under acidic and oxidative conditions researchgate.net. The primary metabolic pathways for clomipramine involve N-demethylation of the side chain and hydroxylation of the aromatic rings winona.edu.

For this compound analogues, the oxidative pathways are expected to be more complex. Primary and secondary amine groups are more readily oxidized than tertiary amines, potentially leading to the formation of nitroso, nitro, or hydroxylamine (B1172632) derivatives. The presence of oxidizing agents like hydrogen peroxide can lead to N-oxidation and potential cleavage of the side chain researchgate.net. The electrochemical oxidation of clomipramine has been shown to proceed via an ECE (electron transfer-chemical step-electron transfer) mechanism, leading to dimerization in the absence of a nucleophile semnan.ac.ir. A similar reactivity could be anticipated for its diamine derivatives.

The stability under varied pH is also a critical factor. Like the parent compound, this compound is expected to be more stable in neutral and alkaline conditions and to degrade considerably in strongly acidic environments researchgate.net.

Spectroscopic Characterization of Novel Chemical Modifications and Derivatives

The structural elucidation of novel derivatives formed from this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. Upon acylation or alkylation, new signals corresponding to the added moiety appear, and characteristic chemical shifts are observed for protons and carbons adjacent to the modified nitrogen atom. For instance, acylation typically causes a downfield shift of the adjacent N-H and α-CH₂ protons. In cyclization reactions, the disappearance of N-H signals and the appearance of new signals for the heterocyclic ring, along with 2D NMR experiments (like COSY, HSQC, and HMBC), confirm the new structure.

Mass Spectrometry: MS is essential for determining the molecular weight of the new derivatives. High-resolution mass spectrometry (HRMS) provides the exact molecular formula. The fragmentation patterns observed in MS/MS experiments can further help to confirm the location of the modification (e.g., on the terminal vs. the internal nitrogen of the diamine). Mass fragmentography has been successfully used to quantify clomipramine and its metabolites, a technique readily applicable to its diamine derivatives nih.gov.

Infrared Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the successful acylation of an amine is confirmed by the appearance of a strong carbonyl (C=O) stretching band, typically in the region of 1630-1680 cm⁻¹. The disappearance of N-H stretching bands can indicate di-substitution or the formation of certain heterocyclic rings.

Table 3: Expected Spectroscopic Data for a Hypothetical Mono-Acetylated this compound Derivative

| Spectroscopic Technique | Parent this compound | Mono-Acetylated Derivative |

| ¹H NMR | Signals for terminal -NH₂ protons | Disappearance of -NH₂ signals, appearance of one -NH- proton (amide), appearance of a methyl singlet (~2.0 ppm) for the acetyl group. Downfield shift of adjacent CH₂ protons. |

| ¹³C NMR | Signals for the diamine side chain carbons | Appearance of two new signals for the acetyl group (C=O at ~170 ppm, CH₃ at ~23 ppm). Shift in the signal of the carbon adjacent to the acylated nitrogen. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at corresponding m/z | [M+H]⁺ at m/z + 42 Da (reflecting addition of C₂H₂O) |

| IR Spectroscopy | N-H stretching bands (~3300-3400 cm⁻¹) | Appearance of a strong C=O stretching band (~1650 cm⁻¹), retention of one N-H stretching band. |

Advanced Analytical Characterization and Impurity Profiling of Clomipramine Diamine

High-Resolution Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone of impurity profiling, providing the necessary resolving power to separate structurally similar compounds from the main API.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile impurities in drug substances like Clomipramine (B1669221). The development of a stability-indicating HPLC method is essential to separate the Clomipramine Diamine impurity from the active ingredient and other potential degradation products.

Reverse-phase HPLC (RP-HPLC) is the most common approach. A typical method involves a C18 column, which provides excellent separation for moderately polar to non-polar compounds. ajpaonline.comresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. It usually consists of an aqueous component, often a phosphate (B84403) or acetate (B1210297) buffer to control pH, and an organic modifier like acetonitrile (B52724) or methanol. ajpaonline.comjetir.org The pH of the mobile phase is crucial for controlling the retention of ionizable compounds like Clomipramine and its amine-containing impurities. A UV detector is commonly used for quantification, with the wavelength set near the absorption maximum of Clomipramine, typically around 252 nm or 254 nm. ajpaonline.comjetir.org Gradient elution is often employed to resolve complex mixtures of impurities with varying polarities within a reasonable analysis time. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | ajpaonline.com |

| Mobile Phase | 2 gm/L Tetrabutyl Ammonium Hydrogen Sulphate in Water (pH 2.5) : Methanol (40:60 v/v) | ajpaonline.com |

| Flow Rate | 1.2 mL/min | ajpaonline.com |

| Detection | UV at 252 nm | ajpaonline.com |

| Column Temperature | Ambient | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Clomipramine and its diamine impurity are generally not sufficiently volatile for direct GC analysis, the technique is highly valuable for monitoring volatile precursors or related impurities that could be present at trace levels. For instance, methods have been developed to quantify potential genotoxic impurities (GTIs) like N,N-Dimethylaminopropyl Chloride in Clomipramine hydrochloride. researchgate.netbenthamdirect.com

These GC methods often utilize a capillary column, such as a ZB-624 or DB-624, and a highly sensitive detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netbenthamdirect.comajrcps.com For non-volatile impurities, derivatization could be employed to increase their volatility, although this adds complexity to the sample preparation process. encyclopedia.pub GC-MS is particularly advantageous as it provides both chromatographic separation and mass spectral data for peak identification.

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-624 (30m X 0.25mm X 1.4µm) | ajrcps.com |

| Carrier Gas | Helium | ajrcps.com |

| Flow Rate | 1.0 mL/min | ajrcps.com |

| Oven Program | Gradient temperature program | ajrcps.com |

| Detector | Mass Spectrometer (MS) | ajrcps.com |

| Injection | Headspace | ajrcps.com |

Chirality is a critical consideration in pharmaceutical development, as enantiomers of a compound can have different pharmacological and toxicological profiles. mdpi.com Clomipramine itself is achiral. The specific impurity, Clomipramine EP Impurity A (a diamine), is also achiral. However, if a manufacturing process could potentially generate a chiral diamine impurity, enantiomeric separation would be necessary.

Chiral HPLC is the most common method for separating enantiomers. ysu.am This is typically achieved using a chiral stationary phase (CSP). CSPs based on macrocyclic antibiotics, such as those from the vancomycin (B549263) group like eremomycin, have proven effective for separating the enantiomers of various amino acids and related compounds. ysu.am The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. ysu.am The development of such a method would involve screening various chiral columns and optimizing the mobile phase to achieve adequate enantiomeric resolution.

Hyphenated Mass Spectrometry for Definitive Structural Confirmation and Trace Quantification

While chromatography separates the components of a mixture, mass spectrometry (MS) provides the molecular weight and structural information needed for definitive identification. The coupling of chromatography with mass spectrometry, known as a hyphenated technique, is indispensable for impurity profiling. americanpharmaceuticalreview.com

Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the structural elucidation and sensitive quantification of impurities. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the this compound impurity) is selected and subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions (fragments).

The fragmentation pattern provides a structural fingerprint of the molecule. For Clomipramine, a known fragmentation pathway involves the cleavage of the propyl side chain, yielding a prominent fragment ion at m/z 86.2, which corresponds to the [CH2=N(CH3)2]+ moiety. researchgate.net A similar fragmentation would be expected for the diamine impurity, providing valuable structural information and allowing for highly specific quantification using Multiple Reaction Monitoring (MRM) mode. In MRM, the instrument is set to monitor specific precursor-to-product ion transitions, significantly enhancing selectivity and sensitivity. researchgate.net

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Reference |

|---|---|---|---|

| Clomipramine | 315.2 | 86.2, 270, 242 | researchgate.netpsu.edu |

| Clomipramine EP Impurity A | 386.0 (Predicted) | Likely fragments from cleavage of the diamine side chain | N/A |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. americanpharmaceuticalreview.com This capability is crucial for the unambiguous identification of unknown impurities. By determining the exact mass of the molecular ion of the this compound impurity, its elemental composition can be calculated. americanpharmaceuticalreview.com This information is vital for distinguishing the impurity from other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas) and for confirming its proposed structure. HRMS, often performed on Time-of-Flight (TOF) or Orbitrap instruments, is a definitive step in the structural characterization of pharmaceutical impurities. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For a molecule with the complexity of this compound, a combination of one-dimensional and two-dimensional NMR techniques is essential for a complete structural assignment.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis of Unique Chemical Environments

The ¹H NMR spectrum of this compound would present a series of signals corresponding to the distinct proton environments within the molecule. The aromatic region would display complex multiplets arising from the protons on the dibenzo[b,f]azepine ring system. The aliphatic region would feature signals from the two propyl chains and the various methyl groups.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The aromatic carbons of the dibenzo[b,f]azepine core would resonate in the typical downfield region for sp² carbons, while the aliphatic carbons of the propyl and methyl groups would appear in the upfield region.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (Dibenzo[b,f]azepine) | 7.0 - 7.5 (m) | 120 - 150 |

| Aliphatic CH₂ (Bridge) | 3.1 - 3.3 (m) | ~47 |

| N-CH₂ (Propyl chains) | 3.8 - 4.0 (t), 2.5 - 2.8 (m) | ~55, ~48 |

| C-CH₂-C (Propyl chains) | 1.8 - 2.1 (m) | ~25, ~28 |

| N-CH₃ (Trimethyl) | 2.2 - 2.4 (s) | ~45 |

| N-CH₃ (on chain) | 2.1 - 2.3 (s) | ~43 |

Note: This table presents hypothetical data based on known chemical shift ranges for similar functional groups and structural motifs. Actual values would need to be determined experimentally.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the same spin system, for example, tracing the sequence of protons along the propyl chains.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). ajpaonline.com Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, greatly simplifying the assignment of the carbon skeleton. ajpaonline.comnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. nih.gov This is particularly powerful for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For instance, HMBC would show correlations from the N-CH₂ protons to the carbons of the dibenzo[b,f]azepine ring, confirming the point of attachment of the side chains.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.

Spectrophotometric Methods for Quantitative Determination in Complex Matrices

Spectrophotometric methods offer rapid and cost-effective means for the quantitative analysis of impurities, provided they possess suitable chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Advanced Derivative Transform Applications

The dibenzo[b,f]azepine nucleus in this compound serves as a strong chromophore, making it amenable to UV-Vis spectrophotometric analysis. A standard UV-Vis spectrum would likely show absorption maxima characteristic of this ring system. In the context of clomipramine analysis, detection is often performed around 252 nm. mdpi.com

For quantitative analysis in complex matrices where spectral overlap with the parent drug or other impurities may occur, derivative spectrophotometry can be employed. The first or second derivative of the absorption spectrum can resolve overlapping peaks, allowing for more accurate quantification of the impurity.

Table 2: Hypothetical UV-Vis Spectrophotometric Data for this compound

| Parameter | Hypothetical Value |

| Solvent | Methanol or Acetonitrile/Water |

| λmax (Maximum Absorption Wavelength) | ~254 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linear Range | To be determined experimentally |

Note: This table is illustrative. The specific λmax and linear range must be determined through experimental validation.

Fluorometric Methods for Enhanced Sensitivity and Selectivity

Fluorometric methods can offer significantly higher sensitivity and selectivity compared to UV-Vis spectroscopy. Many tricyclic compounds, including those with a dibenzo[b,f]azepine core, exhibit native fluorescence. ich.org The analysis would involve determining the optimal excitation and emission wavelengths for this compound. The intensity of the emitted fluorescence at a specific wavelength would be directly proportional to the concentration of the compound, allowing for its quantification at very low levels. The large Stokes' shift observed in some dibenzo[b,f]azepine derivatives can be advantageous in minimizing self-absorption and background interference. europa.eu

Table 3: Hypothetical Fluorescence Spectroscopy Parameters for this compound

| Parameter | Hypothetical Value |

| Solvent | Acidified aqueous or organic solvent |

| Excitation Wavelength (λex) | ~290 nm |

| Emission Wavelength (λem) | ~360 nm |

| Quantum Yield (ΦF) | To be determined experimentally |

Note: This data is hypothetical and based on the properties of similar tricyclic antidepressant structures. Experimental optimization is required.

Development and Qualification of Analytical Reference Standards for Impurity Monitoring

The accurate monitoring of this compound as an impurity relies on the availability of a well-characterized analytical reference standard. The development and qualification of such a standard is a rigorous process guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). sigmaaldrich.com

The process involves:

Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from bulk drug substance using techniques like preparative chromatography.

Structural Elucidation: The identity and structure of the isolated compound are unequivocally confirmed using a suite of analytical techniques, primarily NMR and mass spectrometry.

Purity Assessment: The purity of the reference standard is determined using high-resolution chromatographic methods, such as HPLC, and is often expressed as a mass balance, accounting for organic impurities, water content, residual solvents, and non-volatile residues.

Characterization and Certification: A comprehensive Certificate of Analysis (CoA) is generated, which includes all the characterization data, purity value, storage conditions, and an assigned expiry or re-test date. drugfuture.com

Traceability: The reference standard should be traceable to pharmacopoeial standards where available. The European Pharmacopoeia lists several clomipramine impurities, and reference standards are available for many of them. sigmaaldrich.com

The qualified reference standard for this compound is then used for method validation (e.g., determining specificity, linearity, accuracy, and precision) and in routine quality control testing to ensure that the level of this impurity in the active pharmaceutical ingredient (API) remains within the specified, safe limits. mdpi.com

Computational Chemistry and Theoretical Modeling of Clomipramine Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for probing the electronic environment of a molecule. These methods can elucidate molecular orbital distributions and predict a range of properties.

Molecular Orbital Analysis and Charge Distribution within the Diamine Framework

A comprehensive molecular orbital analysis of Clomipramine (B1669221) diamine would be necessary to understand its chemical behavior. This would involve mapping the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in determining the molecule's reactivity. The charge distribution across the diamine framework would also be a key area of investigation, as it would highlight the electrophilic and nucleophilic sites within the molecule.

Prediction of Spectroscopic Properties and Conformational Isomers

Quantum chemical calculations can predict spectroscopic properties such as NMR and IR spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. Furthermore, these calculations can identify various stable conformational isomers and their relative energies, providing a deeper understanding of the molecule's three-dimensional structure.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the preferred shapes and orientations of a molecule in different environments. For Clomipramine diamine, MD simulations would be instrumental in understanding how the flexible diamine chain interacts with the rest of the molecule and its surroundings. These simulations are computationally intensive but provide a dynamic picture of the molecule's behavior that is not available from static quantum chemical calculations.

Reaction Pathway Modeling for Understanding Formation Mechanisms

Understanding how this compound is formed is another area where computational chemistry can provide significant insights. Reaction pathway modeling can be used to identify the most likely mechanisms for its synthesis, including the transition states and intermediates involved. This information is crucial for optimizing synthetic routes and for understanding the compound's stability and potential degradation pathways.

Structure-Reactivity Correlations within Analogous Diamine-Substituted Compounds

While specific data on this compound is scarce, broader studies on analogous diamine-substituted compounds can offer some initial insights. The reactivity of diamines is influenced by factors such as the nature of the substituents and their positions on the aromatic rings. mdpi.com For instance, the basicity of aromatic diamines, a key determinant of their reactivity, can be correlated with their chemical structure. mdpi.com Studies on the reactivity of different diamine linkers have shown that both steric and electronic effects play a significant role. researchgate.net In some cases, density functional theory (DFT) calculations have been employed to elucidate the differences in reactivity between primary and secondary diamines in the formation of metal complexes. nih.gov The principles derived from these studies on analogous compounds could, with caution, be extrapolated to hypothesize about the structure-reactivity relationships of this compound.

Mechanisms of Impurity Formation in Pharmaceutical Synthetic Processes and Degradation

Byproduct Generation During the Chemical Synthesis of Clomipramine (B1669221)

The conventional synthesis of Clomipramine involves the alkylation of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine with 3-(dimethylamino)propyl chloride. While this reaction is generally efficient, the formation of byproducts, including Clomipramine diamine, can occur through unintended side reactions.

Investigation of Unintended Side Reactions and Reaction Divergence

The primary route for the formation of this compound as a synthetic byproduct is believed to stem from impurities present in the 3-(dimethylamino)propyl chloride starting material or through a subsequent side reaction. One plausible mechanism involves the presence of a dimeric or oligomeric species of the alkylating agent. If 3-(dimethylamino)propyl chloride is not sufficiently pure, it may contain a diamine impurity that can then react with the 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine intermediate.

Another potential pathway is a side reaction where a molecule of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine reacts with two molecules of the alkylating agent or its derivatives, leading to the formation of the diamine structure. This could be facilitated by certain reaction conditions that promote over-alkylation or other unintended coupling reactions.

Influence of Reagent Purity, Stoichiometry, and Process Parameters

The generation of this compound is significantly influenced by several key process parameters. Rigorous control over these factors is essential for minimizing the formation of this and other impurities.

Reagent Purity: The purity of the starting materials, particularly 3-(dimethylamino)propyl chloride, is of utmost importance. The presence of related diamine impurities in this reagent will directly translate to the formation of this compound in the final product. Therefore, stringent quality control and purification of this starting material are critical first steps.

Stoichiometry: The molar ratio of the reactants plays a crucial role. An excess of the alkylating agent, 3-(dimethylamino)propyl chloride, could potentially increase the likelihood of side reactions, including the formation of the diamine impurity. Precise control of the stoichiometric balance is necessary to favor the desired mono-alkylation reaction.

Process Parameters: Reaction conditions such as temperature, reaction time, solvent, and the choice of base can all impact the impurity profile. Higher temperatures and prolonged reaction times may provide the energy and opportunity for less favorable side reactions to occur. The selection of an appropriate solvent and base is also critical to ensure the desired reaction proceeds cleanly and efficiently, minimizing the formation of byproducts.

Table 1: Influence of Process Parameters on this compound Formation

| Parameter | Influence on Diamine Formation | Rationale |

| Purity of 3-(dimethylamino)propyl chloride | High | Direct introduction of diamine precursors. |

| Stoichiometry (excess alkylating agent) | High | Increased probability of side reactions and over-alkylation. |

| Reaction Temperature | High | Can promote unintended side reactions with higher activation energies. |

| Reaction Time | Prolonged | Increased opportunity for byproduct formation. |

| Solvent and Base Selection | Significant | Can influence reaction kinetics and selectivity, thereby affecting impurity levels. |

Degradation Pathways Leading to Diamine Formation

Beyond the synthetic process, the formation of diamine impurities can also be a concern during the shelf-life of the drug product due to degradation. While direct evidence for the degradation of Clomipramine to the specific this compound is not extensively documented in publicly available literature, understanding the chemical stability of Clomipramine under stress conditions provides insights into potential degradation pathways.

Chemical Stability Assessment Under Diverse Environmental Stress Conditions

Forced degradation studies are a regulatory requirement to establish the intrinsic stability of a drug substance and to identify potential degradation products. These studies expose the drug to harsh conditions such as acid, base, oxidation, heat, and light. Studies have shown that Clomipramine is susceptible to degradation under acidic, oxidative, and photolytic conditions ijnc.ir.

While the exact structures of all degradation products are not always fully elucidated in every study, it is mechanistically plausible that certain degradation pathways could lead to the formation of a diamine-like structure. For instance, hydrolysis under acidic conditions could potentially lead to cleavage of the molecule, and subsequent reactions could form a diamine. However, without specific mechanistic studies confirming this pathway, it remains a theoretical possibility.

Table 2: Summary of Clomipramine Degradation under Stress Conditions

| Stress Condition | Observed Degradation | Potential for Diamine Formation (Mechanistic Plausibility) |

| Acidic Hydrolysis | Significant degradation observed. | Plausible, through complex cleavage and rearrangement reactions, but not definitively reported. |

| Basic Hydrolysis | Generally more stable than under acidic conditions. | Less likely compared to acidic conditions. |

| **Oxidation (e.g., H₂O₂) ** | Significant degradation observed. | Plausible, as oxidative cleavage could generate reactive intermediates that might form diamine structures, though not a primary reported pathway. |

| Photolytic Degradation | Susceptible to degradation upon exposure to light. | Known to produce various photoproducts, but the formation of this specific diamine is not a commonly identified pathway. |

| Thermal Degradation | Generally stable at moderate temperatures. | Less likely to be a primary pathway for diamine formation. |

Identification of Contributing Factors in Impurity Generation During Storage

The primary factors that could contribute to the formation of impurities, including potentially a diamine, during storage are exposure to light, high humidity, and elevated temperatures. Improper packaging and storage conditions can accelerate the degradation process. The presence of reactive excipients in the formulation could also potentially interact with the Clomipramine molecule over time.

Strategies for Impurity Minimization and Chemical Process Control

A multi-faceted approach is necessary to control and minimize the levels of this compound in the final drug product. This involves a combination of stringent raw material control, optimization of the synthetic process, and appropriate formulation and storage strategies.

Raw Material Specification and Control: Implementing rigorous specifications for all starting materials, especially 3-(dimethylamino)propyl chloride, is fundamental. This includes testing for the presence of any diamine-related impurities.

Process Optimization and In-Process Controls: The synthetic process should be carefully optimized to minimize the formation of byproducts. This includes fine-tuning the stoichiometry of reactants, reaction temperature, and time. The use of in-process controls (IPCs) to monitor the reaction progress and the formation of impurities can allow for timely adjustments to the process.

Purification Techniques: Effective purification methods for the final active pharmaceutical ingredient (API) are essential to remove any impurities that may have formed. Techniques such as recrystallization and chromatography are commonly employed to achieve the required purity standards.

Formulation and Packaging: The drug product formulation should be designed to be stable. This includes selecting appropriate excipients that are compatible with Clomipramine. The final product should be packaged in materials that protect it from light and moisture to prevent degradation during storage.

Stability Testing: A comprehensive stability testing program is crucial to monitor the impurity profile of the drug product throughout its shelf life and to ensure that any degradation products, including the potential for diamine formation, remain within acceptable limits.

Future Research Directions and Emerging Methodologies for Clomipramine Diamine

Development of Green Chemistry Approaches for Sustainable Diamine Synthesis

The synthesis of diamine structures, including impurities like clomipramine (B1669221) diamine, is traditionally reliant on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes.

Detailed Research Findings:

Research into the eco-friendly synthesis of tertiary amines and diamines provides a roadmap for greener production pathways. One promising method is the reductive amination of aldehydes and ketones. rsc.orgorganic-chemistry.org This approach can form tertiary amines using catalysts like platinum nanowires under mild conditions, often in environmentally friendly solvents such as ethanol. rsc.org Another sustainable strategy involves catalyst-free methodologies for creating C-N bonds, which are fundamental to the structure of clomipramine diamine. researchgate.net These methods can proceed via the in-situ formation of cyclic amidinium ions, offering a three-step, purification-free process with high yields. researchgate.net

The application of these principles to the synthesis of this compound or similar structures could significantly reduce the environmental impact. For instance, replacing hazardous reagents and minimizing waste streams are key goals. The use of biocatalysis and flow chemistry are also being explored to enhance the sustainability of amine synthesis. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Diamines

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Catalysts | Often requires expensive and toxic heavy metal catalysts. | Utilizes recyclable catalysts like platinum nanowires or catalyst-free methods. rsc.orgresearchgate.net |

| Solvents | Frequently employs hazardous organic solvents. | Prefers environmentally benign solvents like water or ethanol. rsc.org |

| Reaction Conditions | May require high temperatures and pressures. | Often proceeds under mild conditions (e.g., lower temperatures and atmospheric pressure). rsc.org |

| Waste Generation | Can produce significant amounts of chemical waste. | Designed to minimize waste through higher atom economy and recyclable components. |

| Efficiency | May involve multiple complex steps with purification after each. | Can offer streamlined, one-pot, or telescoped reactions with fewer purification steps. researchgate.net |

Integration of Advanced Analytical Technologies for Real-time Process Monitoring and Control

To control the formation of impurities like this compound during the manufacturing of clomipramine, advanced analytical technologies are being integrated into the production process. This approach, known as Process Analytical Technology (PAT), facilitates real-time monitoring and control, ensuring product quality and consistency. pharmasource.globalamericanpharmaceuticalreview.comlongdom.org

Detailed Research Findings:

PAT utilizes a range of tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real time. adragos-pharma.comnih.gov For a process where this compound could form, PAT would involve the use of in-line or on-line analytical instruments to track the reaction as it happens.

Spectroscopic techniques are a cornerstone of PAT. pharmasource.global Near-infrared (NIR), Raman, and Fourier-transform infrared (FTIR) spectroscopy can provide continuous data on the chemical composition of the reaction mixture. pharmasource.globaljocpr.com For example, a Raman spectrometer could be interfaced with the reaction vessel to monitor the concentration of reactants and the emergence of the diamine impurity. nih.gov

Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are also adapted for real-time monitoring. pharmasource.globalijpsjournal.com Walk-up automated reaction profiling systems using HPLC can analyze reaction kinetics and impurities, providing chemists with immediate feedback to optimize reaction conditions and minimize impurity formation. acs.org These advanced analytical techniques provide a deeper understanding of the reaction mechanisms and kinetics, enabling the design of more robust and controlled manufacturing processes. americanpharmaceuticalreview.com

Table 2: Advanced Analytical Technologies for Real-time Monitoring

| Technology | Principle | Application in Monitoring this compound |

| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared spectrum to determine chemical composition. | Rapid, non-destructive analysis of raw materials and in-process monitoring of the reaction to detect the formation of the diamine. jocpr.com |

| Raman Spectroscopy | Analyzes the inelastic scattering of monochromatic light to provide a molecular fingerprint. | In-line monitoring of reaction progress and impurity formation, identifying the unique spectral signature of the diamine. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Real-time tracking of the consumption of reactants and the formation of the diamine and other byproducts. pharmasource.global |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | On-line or at-line analysis of reaction samples to quantify the concentration of clomipramine and the this compound impurity with high specificity. acs.org |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Often coupled with chromatography (LC-MS) for highly sensitive and specific detection and structural confirmation of trace-level impurities. researchgate.net |

Chemoinformatic and Machine Learning Approaches for Impurity Prediction and Risk Assessment

Predicting the formation of impurities before a synthesis is even performed is a rapidly advancing field, driven by chemoinformatics and machine learning. These in silico methods are becoming invaluable for risk assessment in pharmaceutical development. chemrxiv.orgnih.gov

Detailed Research Findings:

Computational tools can predict the degradation pathways of a drug substance and the potential impurities that may arise. acs.orgtechnologynetworks.comnih.gov Software applications like Zeneth use a knowledge base of chemical reactions to predict degradation products under various stress conditions. acs.orgnih.govspringernature.com Such programs can identify labile functionalities within the clomipramine structure that might lead to the formation of this compound.

Machine learning algorithms, trained on large datasets of chemical reactions, can predict reaction outcomes, including the formation of side products and impurities. acs.orgopenreview.net These models can identify correlations between reactants, reagents, solvents, and the likelihood of specific impurity formation. chemrxiv.org For risk assessment, computational toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the potential toxicity of impurities. nih.govresearchgate.net Regulatory bodies like the FDA and EMA support the use of these predictive models to assess the genotoxic and carcinogenic potential of drug impurities, which is a critical part of the safety evaluation. researchgate.nettoxminds.comchemsafe-consulting.com The application of AI and machine learning can also optimize detection methods and purification processes for known impurities. precedenceresearch.com

Table 3: Chemoinformatic and Machine Learning Tools in Impurity Management

| Approach | Description | Relevance to this compound |

| Expert Systems (e.g., Zeneth) | Rule-based systems that use a curated knowledge base of chemical reactions to predict degradation products. springernature.com | Can predict the likelihood of this compound forming under specific manufacturing or storage conditions. |

| Data Mining of Reaction Databases | Automated workflows that mine large chemical reaction databases (e.g., Reaxys®) for analogous reactions to predict potential side products. chemrxiv.org | Can identify reaction pathways between functional groups present in the clomipramine synthesis that could lead to the diamine impurity. |

| Machine Learning Models | Algorithms trained on historical reaction data to predict outcomes, including impurity profiles. acs.org | Can forecast the probability of this compound formation based on the specific reagents and conditions used in the synthesis. |

| Quantitative Structure-Activity Relationship (QSAR) | Computational models that relate the chemical structure of a molecule to its biological activity or toxicity. nih.gov | Can be used to perform a preliminary risk assessment of the potential toxicity of this compound without extensive animal testing. |

| AI-Powered Analytical Tools | Artificial intelligence integrated with analytical data to enhance the detection and characterization of impurities. precedenceresearch.com | Can improve the accuracy and efficiency of analytical methods used to detect and quantify this compound. |

Exploration of the this compound Scaffold for the Design of Novel Chemical Entities

The chemical scaffold of a known drug or even an impurity can serve as a starting point for the design of new molecules. This concept, known as "scaffold hopping" or chemical space exploration, aims to identify novel chemical entities with potentially new applications by modifying an existing molecular framework. tandfonline.comunife.it

Detailed Research Findings:

The tricyclic core of clomipramine is a well-established "privileged structure" in medicinal chemistry. The this compound, with its extended diamine side chain, presents a unique variation of this scaffold. Computational methods are key to exploring the chemical space around this scaffold. univr.it By enumerating virtual compounds based on the this compound core, it is possible to generate large libraries of novel molecules. acs.org

This exploration is not focused on replicating the original pharmacological activity but on discovering entirely new uses for the scaffold. The goal is to find structurally diverse compounds that may have different properties. tandfonline.com For example, modifications to the tricyclic system or the diamine chain could lead to molecules that interact with different biological targets. The integration of artificial intelligence and deep learning models can further accelerate this process by identifying complex structure-activity relationships and generating novel scaffold designs. mdpi.com This approach represents a creative and efficient way to leverage the chemical information embodied in existing molecules, including impurities, to fuel the discovery of new chemical entities.

Q & A

Q. What key structural features of clomipramine influence its pharmacokinetic and pharmacodynamic properties?

Clomipramine’s tricyclic dibenzazepine backbone, 3-chloro substitution, and tertiary amine side chain are critical for its serotonin/norepinephrine reuptake inhibition and metabolite activity. The dimethylamino propane group enhances lipophilicity, affecting blood-brain barrier penetration and tissue distribution . Preclinical studies highlight that demethylation to norclomipramine (an active metabolite) contributes to its delayed therapeutic effects in obsessive-compulsive disorder (OCD) .

Q. How do preclinical models validate clomipramine’s efficacy in OCD?

Rodent models (e.g., marble-burying tests) and in vitro serotonin transporter (SERT) binding assays are standard. These models correlate clomipramine’s dose-dependent inhibition of compulsive behaviors with clinical Y-BOCS (Yale-Brown Obsessive Compulsive Scale) scores . Methodologically, cross-species validation requires adjusting for interspecies metabolic differences (e.g., CYP2D6 activity in humans vs. rodents) .

Q. What analytical methods are recommended for quantifying clomipramine and metabolites in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is optimal for distinguishing clomipramine from norclomipramine in plasma or brain tissue. Postmortem studies emphasize the necessity of analyzing brain samples due to postmortem redistribution artifacts in blood/liver . Protocols should include internal standards (e.g., deuterated analogs) to control for matrix effects .

Advanced Research Questions

Q. How can conflicting meta-analyses on clomipramine’s superiority over SSRIs in OCD be resolved?

Early meta-analyses favored clomipramine due to larger effect sizes (e.g., Cohen’s d = 0.8 vs. 0.5 for SSRIs), but later studies attribute this to historical biases (e.g., placebo effect inflation in older trials) . Advanced methods include:

- Covariate adjustment : Control for publication year, blinding quality, and patient expectancy biases .

- Dose-equivalent analysis : Normalize clomipramine doses to SSRI equivalents (e.g., 150 mg clomipramine ≈ 20 mg fluoxetine) to compare efficacy fairly .

Q. What experimental designs address clomipramine’s variable pharmacokinetics in elderly populations?

Population pharmacokinetic (PopPK) modeling with sparse sampling is recommended. Key covariates:

- Hepatic CYP2C19/2D6 genotype : Adjust dosing in slow metabolizers to avoid toxicity .

- Renal clearance : Use creatinine clearance (CrCl) to predict norclomipramine accumulation . Phase I trials should include adaptive dosing cohorts stratified by age and comorbidities .

Q. How do in silico methods improve clomipramine’s safety profiling?

Tools like USEtox and molecular docking predict metabolite toxicity and off-target binding. For example:

- Norclomipramine’s anticholinergic effects : Predicted via muscarinic receptor affinity simulations .

- hERG channel inhibition : Quantitative structure-activity relationship (QSAR) models identify arrhythmia risks . Experimental validation with patch-clamp assays is essential .

Methodological Challenges in Clinical Trials

Q. How to optimize time points for assessing clomipramine’s early response in pediatric OCD?

Longitudinal mixed-effects models show 75% of symptom improvement occurs by Week 2 (CY-BOCS scores). Weekly assessments for 4 weeks are critical, with Bayesian adaptive designs allowing early termination of non-responsive arms .

Q. What statistical approaches mitigate inter-rater variability in OCD symptom scales?

- Internal consistency checks : Cronbach’s α > 0.8 for Y-BOCS subtotals (obsessions/compulsions) .

- Video-recorded interviews : Independent blinded raters resolve discrepancies via consensus protocols .

Synthesis and Mechanistic Studies

Q. What reaction conditions optimize clomipramine’s diamine-related intermediates?

Continuous flow reactors enable controlled acetylation of ethylene diamine analogs, reducing side reactions (e.g., over-acetylation). Key parameters:

Q. How to validate clomipramine’s lack of mutagenicity in compliance with EMA guidelines?

Ames tests (OECD 471) and micronucleus assays (OECD 487) are mandatory. For nitrosamine risk assessment:

- Forced degradation studies : Acidic/oxidizing conditions to detect nitrosamine formation .

- Justification of absence : If synthesis pathways preclude nitrosamine formation, document reaction kinetics and intermediate stability .

Data Reproducibility and Ethics

Q. How to ensure reproducibility in clomipramine trials with small sample sizes?

Q. What ethical considerations apply to clomipramine trials in vulnerable populations (e.g., children)?

- Assent protocols : Age-adaptive consent forms and independent advocates for participants <12 years .

- Data monitoring boards : Independent review of suicidality/agitation adverse events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.